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An In-Depth Technical Guide to the Theoretical and Experimental Properties of 4-Bromo-p-
terphenyl

Abstract
4-Bromo-p-terphenyl (CAS No. 1762-84-1) is a pivotal organic intermediate, distinguished by

its rigid, π-conjugated terphenyl backbone and a strategically positioned bromine atom that

serves as a versatile functional handle. This combination of features makes it an indispensable

building block in the synthesis of advanced materials for organic electronics, particularly as a

precursor for components in Organic Light-Emitting Diodes (OLEDs), and in the development

of liquid crystals.[1][2][3] This guide provides a comprehensive analysis of 4-Bromo-p-
terphenyl, bridging the gap between its computationally predicted (theoretical) properties and

empirically validated (experimental) characteristics. We will delve into its electronic structure,

spectroscopic signatures, and physicochemical parameters, offering field-proven insights into

its synthesis and characterization. This document is intended for researchers, chemists, and

materials scientists engaged in the design and application of high-performance organic

materials.

Introduction and Strategic Importance
The terphenyl scaffold, consisting of three interconnected phenyl rings, provides a robust and

electronically active framework. In the case of 4-Bromo-p-terphenyl, the linear or para

arrangement of these rings maximizes the extent of π-conjugation, a critical factor for efficient

charge transport in semiconductor applications.[2] The terminal bromine atom is not merely a
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substituent; it is a reactive site enabling a wide range of synthetic transformations, most notably

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity

allows for the precise construction of complex, extended π-conjugated systems, which are

fundamental to tuning the optoelectronic properties of materials used in OLEDs, organic field-

effect transistors (OFETs), and specialized polymers.[1][2] Its utility extends to the synthesis of

liquid crystals, where the rod-like molecular shape is a key determinant of mesophase

behavior.[3]

Key Attributes:

Chemical Identity: 4-bromo-1,1':4',1''-terphenyl[4]

CAS Number: 1762-84-1[4][5][6]

Molecular Formula: C₁₈H₁₃Br[2][7][6][8]

Molecular Weight: 309.20 g/mol [5][7][9]

Theoretical Profile: A Computational Perspective
Computational chemistry provides invaluable a priori insights into molecular properties before a

compound is ever synthesized or analyzed in a lab. These predictions serve as a baseline for

comparison with experimental data.

Molecular Geometry and Electronic Structure
The ground-state geometry of 4-Bromo-p-terphenyl is characterized by a nearly planar

arrangement of the three phenyl rings, although minor torsional angles between the rings are

expected due to steric hindrance. This planarity is crucial for maximizing the overlap of p-

orbitals, which facilitates the delocalization of π-electrons across the molecule. The bromine

atom, being highly electronegative, induces a dipole moment and influences the energy levels

of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the molecule's

electronic and photophysical properties.

Predicted Physicochemical and Spectroscopic
Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.nbinno.com/article/dye-intermediates/4-bromo-p-terphenyl-foundation-high-performance-materials-electronics-ku
https://www.smolecule.com/products/s801945
https://patents.google.com/patent/GB2041915A/en
https://www.chemicalbook.com/msds/4-bromo-p-terphenyl.htm
https://www.chemicalbook.com/msds/4-bromo-p-terphenyl.htm
https://www.chemsrc.com/en/cas/1762-84-1_246316.html
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=76690&ExtHyperLink=1
https://www.smolecule.com/products/s801945
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB1242102.htm
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=76690&ExtHyperLink=1
https://pubchemlite.lcsb.uni.lu/e/compound/11012297
https://www.chemsrc.com/en/cas/1762-84-1_246316.html
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB1242102.htm
https://www.sigmaaldrich.com/GB/en/product/aldrich/761931
https://www.benchchem.com/product/b159369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational models can predict a range of properties that are useful for planning

experimental work, such as estimating solubility and predicting spectroscopic outcomes.

Table 1: Predicted Physicochemical Properties of 4-Bromo-p-terphenyl

Property Predicted Value Source

Monoisotopic Mass 308.02005 Da [8]

XlogP 6.3 [8]

LogP 6.54 [5]

Boiling Point 441.9 ± 14.0 °C at 760 mmHg [5]

¹H NMR Spectroscopy: Theoretical predictions would suggest a complex splitting pattern in

the aromatic region (approx. 7.3-7.8 ppm). Protons on the terminal brominated ring would be

distinct from those on the central and other terminal rings. The protons ortho to the bromine

atom are expected to be deshielded compared to the parent p-terphenyl due to the inductive

effect of bromine.

¹³C NMR Spectroscopy: The spectrum is predicted to show 9 unique carbon signals due to

the molecule's C₂ symmetry. The carbon atom directly bonded to bromine (C-Br) would

exhibit a characteristic shift around 120-125 ppm.

Infrared (IR) Spectroscopy: Calculations would predict characteristic vibrational frequencies.

Key absorptions would include C-H stretching for aromatic protons (~3100-3000 cm⁻¹), C=C

stretching from the aromatic rings (~1600-1450 cm⁻¹), and a C-Br stretching vibration in the

fingerprint region (<1000 cm⁻¹).[10][11]

Experimental Characterization: Empirical Validation
Experimental data provides the ground truth for a compound's properties. The synthesis and

subsequent characterization of 4-Bromo-p-terphenyl are foundational steps for its application.

Synthesis: Electrophilic Aromatic Substitution
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The most direct and common synthesis of 4-Bromo-p-terphenyl is via the electrophilic

bromination of p-terphenyl.[3] This reaction is a classic example of electrophilic aromatic

substitution, where the electron-rich terphenyl system is attacked by an electrophilic bromine

species.

Causality of Experimental Choice: p-Terphenyl is a commercially available and relatively

inexpensive starting material.[3] Electrophilic bromination is a well-established, high-yielding

reaction for aromatic compounds. The choice of a Lewis acid catalyst (e.g., FeBr₃) is critical;

it polarizes the Br-Br bond, generating a potent "Br⁺" electrophile necessary to overcome the

aromatic stability of the terphenyl core. The reaction solvent, often a non-polar halogenated

hydrocarbon, is chosen to solubilize the starting material without participating in the reaction.

Caption: Synthesis of 4-Bromo-p-terphenyl via electrophilic bromination.

Experimental Physicochemical and Spectroscopic Data
Empirical measurements are used to confirm the identity, purity, and properties of the

synthesized compound.

Table 2: Experimental Properties of 4-Bromo-p-terphenyl
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Property Experimental Value Source

Physical Appearance
White to off-white crystalline

powder
[1][2]

Melting Point 232 °C [2][5]

¹H NMR (CDCl₃, ppm)

Aromatic protons typically

appear as a series of multiplets

in the range of δ 7.3-7.8. The

exact shifts and coupling

constants depend on the

specific substitution pattern

and solvent. Based on the

structure of p-terphenyl, one

would expect distinct signals

for the different phenyl rings.

[12]

N/A

IR (KBr, cm⁻¹)

~3030 (aromatic C-H stretch),

~1595, 1480 (aromatic C=C

stretch), ~1000 (C-Br stretch).

These are characteristic

absorptions for brominated

aromatic compounds.[10]

N/A

Mass Spec (EI)

Molecular Ion (M⁺) at m/z 308

and M+2 peak at m/z 310 with

approximately 1:1 intensity,

characteristic of a

monobrominated compound.

[8][13]

N/A

Bridging Theory and Experiment: A Comparative
Analysis
Comparing theoretical predictions with experimental results is a cornerstone of scientific

validation.
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Table 3: Comparison of Theoretical vs. Experimental Data

Property
Theoretical/Predict
ed Value

Experimental Value
Analysis of
Congruence

Molecular Weight 309.200 u (Average) 309.20 g/mol Excellent agreement.

Monoisotopic Mass 308.02005 Da
~308 (from MS M⁺

peak)

Excellent agreement,

confirming elemental

composition.

Melting Point (°C)
Not typically

calculated
232 °C

This is a key

experimental

parameter for purity

assessment. A sharp

melting point close to

the literature value

indicates high purity.

Spectroscopic Data
General patterns

predicted

Specific shifts and

patterns observed

Experimental spectra

confirm the predicted

functional groups

(aromatic rings, C-Br

bond) and overall

molecular structure.

Minor deviations in

NMR shifts are

expected due to

solvent effects and

limitations of

prediction algorithms.

The high degree of correlation between the predicted mass and the experimentally determined

mass spectrum provides strong evidence for the compound's elemental formula. While exact

NMR and IR peak positions are difficult to predict with perfect accuracy, computational models

are highly effective at predicting the type and region of spectroscopic signals, which are then

confirmed experimentally.
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Experimental Protocols
The following protocols describe a self-validating workflow for the synthesis and

characterization of 4-Bromo-p-terphenyl.

Protocol: Synthesis via Electrophilic Bromination
Objective: To synthesize 4-Bromo-p-terphenyl from p-terphenyl.

Materials:

p-Terphenyl (1.0 eq)

Anhydrous Iron(III) Bromide (FeBr₃, 0.05 eq)

Bromine (Br₂, 1.1 eq)

Dichloromethane (CH₂Cl₂, anhydrous)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Methanol or Ethanol for recrystallization

Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a dropping funnel, dissolve p-terphenyl in anhydrous

dichloromethane under a nitrogen atmosphere.

Catalyst Addition: Add anhydrous FeBr₃ to the solution. The mixture may darken.

Bromine Addition: Cautiously add bromine dissolved in a small amount of dichloromethane to

the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C
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(ice bath).

Rationale: Dropwise addition at low temperature helps to control the exothermic reaction

and minimize the formation of polybrominated byproducts.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench

the reaction by adding saturated sodium thiosulfate solution to consume any unreacted

bromine.

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated NaHCO₃ solution, water, and brine.

Rationale: The bicarbonate wash neutralizes any acidic HBr byproduct, while the

thiosulfate and water washes remove inorganic salts and impurities.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol,

toluene) to yield pure 4-Bromo-p-terphenyl as a white crystalline solid.

Protocol: Characterization and Validation Workflow
Objective: To confirm the identity and purity of the synthesized product.

Caption: A self-validating workflow for product characterization.

TLC Analysis: Dissolve a small sample of the crude and purified product in a suitable solvent

(e.g., 10% ethyl acetate in hexanes). Spot on a silica gel TLC plate and elute. A pure product

should show a single spot.

Melting Point Determination: Measure the melting point of the purified, dried solid. A sharp

melting range that matches the literature value is a strong indicator of high purity.
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¹H and ¹³C NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃). The

resulting spectra should show the expected chemical shifts, integration values, and coupling

patterns consistent with the 4-Bromo-p-terphenyl structure.

IR Spectroscopy: Acquire an IR spectrum (e.g., using a KBr pellet). The spectrum must show

the characteristic peaks for an aromatic system and the C-Br bond, and importantly, the

absence of peaks corresponding to starting materials or impurities.

Mass Spectrometry: Obtain a mass spectrum. The key validation is observing the molecular

ion peak (M⁺) and the M+2 isotope peak in a ~1:1 ratio, confirming the presence of one

bromine atom.

Safety and Handling
As with any chemical reagent, proper safety precautions are essential.

General Handling: Handle in a well-ventilated fume hood. Avoid dust formation and

inhalation.[14] Avoid contact with skin and eyes.[15]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat.[14]

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for

extinguishing fires.[14]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Offer surplus and non-recyclable solutions to a licensed disposal company.[14]

The toxicological properties have not been thoroughly investigated, and the compound should

be handled with care as a potential irritant.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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